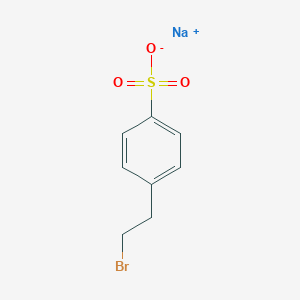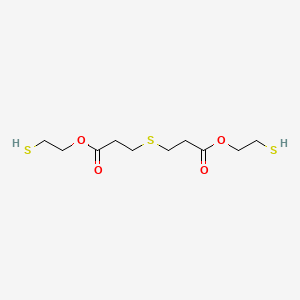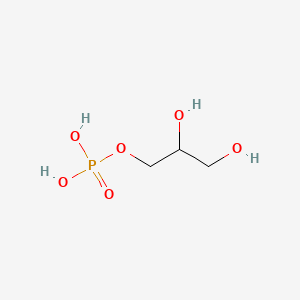
potassium;hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen carbonate, also known as potassium bicarbonate, is a chemical compound with the formula KHCO₃. It consists of a potassium cation (K⁺) and a bicarbonate anion (HCO₃⁻). Under standard conditions, potassium hydrogen carbonate exists as a white solid. It is a monopotassium salt of carbonic acid and is alkaline in nature, similar to sodium bicarbonate .
Preparation Methods
Potassium hydrogen carbonate can be prepared by treating an aqueous solution of potassium carbonate (K₂CO₃) with carbon dioxide (CO₂). The reaction is as follows: [ \text{CO}_2 + \text{K}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow 2\text{KHCO}_3 ] This method is commonly used in industrial production. Another method involves the use of ion exchange, where potassium chloride (KCl) is used to convert sodium bicarbonate (NaHCO₃) into potassium hydrogen carbonate .
Chemical Reactions Analysis
Potassium hydrogen carbonate undergoes several types of chemical reactions:
Decomposition: When heated to 120°C, it decomposes to form potassium carbonate, water, and carbon dioxide[ 2\text{KHCO}_3 \rightarrow \text{K}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction with Acids: It reacts with acids to form potassium salts, carbon dioxide, and water. For example, with hydrochloric acid (HCl)[ \text{HCl} + \text{KHCO}_3 \rightarrow \text{KCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Sulfuric Acid: It reacts with dilute sulfuric acid to form potassium sulfate, carbon dioxide, and water[ 2\text{KHCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2\text{H}_2\text{O} + 2\text{CO}_2 ].
Scientific Research Applications
Potassium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent to control pH in various chemical reactions and processes.
Medicine: It serves as an antacid to neutralize stomach acid and is used in medications to regulate pH.
Mechanism of Action
The primary mechanism of action of potassium hydrogen carbonate is its ability to neutralize acids. In the gastrointestinal tract, it increases the pH by neutralizing hydrochloric acid, which in turn suppresses the action of pepsin, an enzyme that exacerbates ulceration due to the presence of acid . This neutralization reaction is crucial for its use as an antacid.
Comparison with Similar Compounds
Potassium hydrogen carbonate is similar to other bicarbonates such as sodium bicarbonate (NaHCO₃) and ammonium bicarbonate (NH₄HCO₃). it has unique properties:
Sodium Bicarbonate: Both compounds are used as antacids and leavening agents, but potassium hydrogen carbonate is preferred in low-sodium diets.
Ammonium Bicarbonate: This compound is used primarily in the food industry as a leavening agent, but it decomposes more readily than potassium hydrogen carbonate.
Calcium Carbonate: Unlike potassium hydrogen carbonate, calcium carbonate is used extensively in the construction industry and as a calcium supplement.
Potassium hydrogen carbonate’s unique combination of alkalinity, solubility, and reactivity makes it a versatile compound in various applications.
Properties
IUPAC Name |
potassium;hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJADVDDVDEDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHKO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.115 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)




![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)







